N'-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide
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Overview
Description
N’-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol . This compound is known for its utility in various research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N’-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanimidamide
- N’-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide
Uniqueness
N’-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydroxylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N'-hydroxy-2-methyl-3-(4-methylpyrazol-1-yl)propanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-3-10-12(4-6)5-7(2)8(9)11-13/h3-4,7,13H,5H2,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNIVSZRAZZPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)CC(C)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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